ROX maleimide, 5-isomer
Description
Molecular Architecture of 5-ROX Maleimide
The 5-ROX maleimide structure comprises:
- Rhodamine X fluorophore core : A xanthene-based scaffold with a conjugated π-system responsible for its red fluorescence.
- Maleimide reactive group : A thiol-reactive moiety that undergoes Michael addition with sulfhydryl (-SH) groups to form stable thioether bonds.
- Carboxyl group at position 5 : Positioned on the xanthene ring, distinguishing it from the 6-isomer, where the carboxyl resides on the adjacent carbon.
The maleimide group is attached via a spacer to the fluorophore, minimizing steric hindrance during conjugation. This design optimizes labeling efficiency while preserving the dye’s spectral characteristics.
Comparative Analysis of 5- and 6-ROX Isomers
ROX exists as two regioisomers due to the carboxyl group’s position on the xanthene ring. While their spectral properties are indistinguishable, structural differences influence their reactivity and chromatographic behavior:
Key distinctions include:
- Reactivity : Both isomers exhibit equivalent thiol-reactivity, as the maleimide group remains unaffected by the carboxyl position.
- Synthetic Challenges : The 5-isomer is less prevalent in mixed-isomer preparations, necessitating specialized purification protocols (e.g., column chromatography).
- Analytical Implications : Mixed-isomer preparations (e.g., 5(6)-ROX) produce dual peaks in HPLC, complicating quantification. Pure 5- or 6-isomers avoid this issue.
Impact of Isomerism on Chromatographic Behavior
The structural difference between 5- and 6-ROX maleimide profoundly affects their chromatographic resolution:
| Chromatographic Method | 5-ROX Behavior | 6-ROX Behavior | Outcome |
|---|---|---|---|
| HPLC (Reverse Phase) | Retention time ~X | Retention time ~Y | Partial separation |
| HILIC | Stronger interaction with polar stationary phase | Weaker interaction | Complete resolution |
| Electrophoresis | Single band | Single band | No separation unless tagged |
Note: X < Y for 5-ROX vs. 6-ROX in reverse-phase HPLC due to hydrophobicity differences.
Mechanistic Insights :
- HILIC : Hydrophilic interaction liquid chromatography exploits differences in hydrophilicity between isomers. The 5-isomer’s carboxyl group may enhance polar interactions with the stationary phase, enabling baseline separation.
- Electrophoresis : Without additional tags (e.g., charge-altering groups), isomers migrate identically due to identical molecular weight and charge.
Practical Implications :
- Mixed-Isomer Preparations : Commercial 5(6)-ROX often contains a 3:1 to 6:1 ratio of 6- to 5-isomer, requiring chromatographic purification for single-isomer applications.
- Analytical Applications : Pure 5-ROX maleimide is critical for single-molecule imaging, where peak doubling would obscure results.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C₃₉H₃₆N₄O₆
- Molecular Weight : 656.73 g/mol
- Absorption Maximum : 570 nm
- Emission Maximum : 591 nm
- Fluorescence Quantum Yield : ~1.00
- Solubility : Soluble in DMSO and DMF
The compound features a maleimide group that specifically reacts with thiol groups (–SH) found in cysteine residues of proteins, forming stable thioether bonds. This reactivity is optimal at a pH range of 6.5 to 7.5, making it advantageous for various labeling applications in biological systems .
Protein Labeling
ROX maleimide, 5-isomer is primarily used for labeling proteins and peptides in various assays. The ability to form stable conjugates allows for the visualization and quantification of proteins in complex biological samples.
- Case Study : In studies involving calcium/calmodulin-dependent protein kinase II interactions, ROX maleimide was employed to label the target protein, enabling researchers to monitor dynamic signaling pathways within cells.
Fluorescence Microscopy
The strong fluorescence emitted by ROX maleimide makes it suitable for fluorescence microscopy applications. It allows researchers to visualize cellular structures and processes with high sensitivity.
- Data Table: Fluorescence Properties Comparison
| Dye Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| This compound | 570 | 591 | 1.00 |
| Texas Red | 595 | 615 | ~0.60 |
| Alexa Fluor 488 | 495 | 519 | ~0.92 |
Flow Cytometry
ROX maleimide is utilized in flow cytometry for the detection of labeled cells and biomolecules. Its high quantum yield enhances sensitivity, making it possible to detect low-abundance targets.
- Application Example : In a study assessing efflux transporters, ROX maleimide was used as a fluorescent substrate to evaluate cellular responses to various inhibitors .
Fluorescence Resonance Energy Transfer (FRET)
The compound can serve as either a donor or acceptor fluorophore in FRET applications, facilitating the study of molecular interactions at close proximity.
- Experimental Setup : When paired with appropriate donor/acceptor pairs, ROX maleimide can provide insights into conformational changes in proteins during interaction studies .
Synthesis and Stability
The synthesis of ROX maleimide involves the modification of rhodamine X to introduce the maleimide functional group. This process typically includes several steps that ensure the purity and stability of the final product.
Comparison with Similar Compounds
Key Properties:
- Spectral Profile : Absorption (λEx) at ~570 nm and emission (λEm) at ~580–591 nm, making it suitable for red fluorescence imaging .
- Purity : ≥95% by HPLC and NMR, with strict isomer separation (5- vs. 6-ROX) to prevent doublet peaks in analytical techniques like electrophoresis .
- Applications: Protein labeling, single-molecule tracking (e.g., CaMKII-calmodulin interactions), and bio-conjugation for diagnostics .
Comparison with Similar Compounds
The following table compares ROX maleimide, 5-isomer with structurally or functionally analogous thiol-reactive dyes:
Critical Differentiators:
Spectral Range :
- ROX and TAMRA occupy the orange-red spectrum (~570–600 nm), whereas Cyanine5 and its derivatives extend into near-infrared (>650 nm), reducing autofluorescence in biological samples .
- Pyrene maleimide emits in the UV range, enabling unique excimer-based applications .
Isomer Complexity :
- ROX and TAMRA require rigorous isomer separation (5- vs. 6-) to avoid analytical artifacts, unlike Cyanine5 and FAM, which lack positional isomers .
Reactivity and Stability :
- ROX maleimide exhibits faster thiol reactivity compared to FAM but is less stable than TAMRA, necessitating strict storage at -20°C .
- Cyanine5 maleimide’s stability in aqueous environments makes it preferable for long-term imaging .
Functional Versatility :
- Pyrene maleimide’s excimer-forming ability enables proximity-based assays, a feature absent in xanthene-based dyes like ROX .
- ROX’s brightness and photostability outperform TAMRA in single-molecule tracking .
Research Findings and Practical Considerations
- Cross-Linking Artifacts: Maleimide-thiol adducts can introduce conformational heterogeneity in proteins, as observed in symmetrical bifunctional maleimides . ROX maleimide’s monofunctional design mitigates this issue .
- Derivatization Efficiency : Maleimide dyes like ROX enhance ionization efficiency in mass spectrometry by preventing thiol oxidation, critical for redox metabolomics .
- Cost and Accessibility : ROX maleimide is priced at ~¥803–6,424/mg, comparable to Cyanine5 but costlier than TAMRA .
Preparation Methods
Starting Material: Rhodamine X (ROX)
- Rhodamine X is a bright rhodamine dye, commercially available or synthesized via condensation reactions involving phthalic anhydride derivatives and amino-substituted xanthene cores.
- The 5-isomer refers to the positional isomer where the carboxylic acid or reactive group is located at the 5-position on the aromatic ring system.
Detailed Preparation Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Isomer Separation | Starting rhodamine mixture separated by preparative HPLC | Ensures pure 5-isomer for subsequent reactions |
| 2 | Activation of Carboxyl Group | Conversion of 5-carboxy-X-rhodamine to NHS ester using N-hydroxysuccinimide and a coupling agent (e.g., DCC or EDC) | Conducted in dry DMF or DMSO under inert atmosphere |
| 3 | Maleimide Coupling | Reaction of NHS ester with maleimide-amine derivative | Typically at room temperature, monitored by TLC/HPLC |
| 4 | Purification | Reverse-phase HPLC or silica gel chromatography | Separates product from unreacted reagents and isomers |
| 5 | Characterization | NMR (1H), HPLC-MS, UV-Vis, fluorescence spectroscopy | Confirms structure, purity (>95%), and spectral properties |
Research Findings and Optimization
- Isomer Purity : Separation of 5- and 6-isomers is critical because their spectral properties are nearly identical but cause doubling of peaks in HPLC and electrophoresis, complicating analysis and labeling consistency.
- Maleimide Stability : The maleimide group is sensitive to hydrolysis; thus, the synthesis and storage require protection from moisture and light. Storage at -20°C in the dark is recommended to maintain reactivity for up to 12 months.
- Solvent Choice : DMSO and DMF are preferred solvents for both synthesis and stock solution preparation due to good solubility of the dye and maleimide derivatives.
- Fluorescence Enhancement : Incorporation of a C6-linker between the rhodamine core and maleimide increases fluorescence intensity post-conjugation, improving sensitivity in labeling applications.
- Quantum Yield : The final product exhibits a quantum yield of approximately 1.00, indicating near-perfect fluorescence efficiency, essential for sensitive detection in bioassays.
Data Table: Spectral and Physical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular formula | C$${39}$$H$${36}$$N$$4$$O$$6$$ | Confirmed by MS and NMR |
| Molecular weight (g/mol) | 656.73 | High purity confirmed |
| Appearance | Red powder | Stable solid |
| Solubility | Good in DMSO, DMF | Suitable for labeling reactions |
| Absorption maximum (nm) | 570 | Matches rhodamine dye properties |
| Emission maximum (nm) | 591 | Bright fluorescence |
| Fluorescence quantum yield | ~1.00 | High efficiency |
| Storage conditions | -20°C, dark, desiccated | Maintains maleimide reactivity |
Summary of Preparation Method Advantages
- High specificity for thiol groups due to maleimide functionality.
- Isomeric purity avoids labeling heterogeneity.
- Stable under proper storage conditions, ensuring reproducibility.
- Bright fluorescence with high quantum yield for sensitive detection.
- Versatile solvent compatibility facilitates conjugation with diverse biomolecules.
Q & A
Q. How to design a time-resolved experiment tracking protein dynamics using this compound?
- Methodological Answer : Use pulse-chase labeling: (1) Pulse cells with this compound under controlled conditions, (2) quench unreacted dye with excess β-mercaptoethanol, and (3) track fluorescence over time via time-lapse microscopy. Normalize data to initial fluorescence intensity and account for photobleaching using control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
